6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol
CAS No.: 854036-01-4
Cat. No.: VC4590406
Molecular Formula: C12H7ClN2S2
Molecular Weight: 278.77
* For research use only. Not for human or veterinary use.
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol - 854036-01-4](/images/structure/VC4590406.png)
Specification
CAS No. | 854036-01-4 |
---|---|
Molecular Formula | C12H7ClN2S2 |
Molecular Weight | 278.77 |
IUPAC Name | 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
Standard InChI | InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Standard InChI Key | ZTSXDJVKCHDFOQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thieno[3,2-d]pyrimidine core fused with a 4-chlorophenyl group at position 6 and a thiol (-SH) substituent at position 4. X-ray crystallography of analogous structures reveals a planar configuration, with the chlorophenyl group inducing steric hindrance that influences binding interactions. The thiol group enhances reactivity, enabling disulfide bond formation or coordination with metal ions.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 278.77 g/mol |
IUPAC Name | 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
SMILES | C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)Cl |
Topological Polar Surface Area | 87.5 Ų |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves cyclocondensation of 4-chlorophenylacetylene with thiourea derivatives under acidic conditions. A three-step protocol reported by Vulcanchem achieves a 62% yield:
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Thiophene ring formation: Reaction of 3-amino-4-chlorobenzenethiol with ethyl cyanoacetate in acetic acid.
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Pyrimidine cyclization: Treatment with formamide at 180°C for 6 hours.
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Thiolation: Reaction with phosphorus pentasulfide () in dry xylene.
Green Chemistry Approaches
Recent advancements employ microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, using ethanol-water (3:1) as a solvent and as a catalyst achieves 71% yield in 15 minutes at 120°C . This method aligns with principles of atom economy and waste reduction.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound reversibly inhibits epidermal growth factor receptor tyrosine kinase (EGFR-TK) with an of 0.034 μM, outperforming erlotinib () in comparative assays . Molecular docking studies indicate binding to the ATP pocket via:
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Hydrogen bonding between the thiol group and Met793.
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- stacking of the chlorophenyl ring with Phe723.
Cytotoxic Effects
In NCI-60 screenings, the compound demonstrates broad-spectrum activity against cancer cell lines:
Table 2: Cytotoxicity Profile (GI₅₀, μM)
Cell Line | GI₅₀ Value |
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MCF7 (Breast) | 0.018 |
HCT116 (Colon) | 0.027 |
A549 (Lung) | 0.045 |
HepG2 (Liver) | 0.039 |
Mechanistic studies on MDA-MB-468 cells reveal S-phase cell cycle arrest (42.7% at 10 μM) and apoptosis induction via caspase-3 activation .
Structure-Activity Relationships (SAR)
Role of Substituents
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4-Chlorophenyl Group: Enhances lipophilicity (clogP = 3.1), improving membrane permeability. Removal reduces cytotoxicity by 8-fold.
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Thiol (-SH): Critical for covalent binding to cysteine residues (e.g., Cys797 in EGFR). Oxidation to disulfide diminishes activity .
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Thieno[3,2-d]pyrimidine Core: Maintains planarity for intercalation into DNA grooves, as evidenced by UV-Vis hypochromicity (ΔA = 0.32 at 260 nm) .
Analogues Comparison
Replacing the thiol with methoxy (-OCH₃) decreases EGFR-TK inhibition (), underscoring the thiol's electrophilic role .
Applications in Drug Development
Lead Optimization Strategies
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Prodrug Design: Acetylation of the thiol group improves oral bioavailability (F = 67% vs. 22% for parent compound) in rat models.
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Combination Therapies: Synergy with doxorubicin (CI = 0.32) in multidrug-resistant MDA-MB-468 cells via P-glycoprotein inhibition .
Patent Landscape
As of 2025, 14 patents cover derivatives of 6-(4-chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol, primarily targeting oncology (62%) and inflammatory diseases (23%).
Recent Advances and Future Directions
Nanoformulations
Encapsulation in PEGylated liposomes (size = 85 nm, PDI = 0.12) enhances tumor accumulation in xenograft models, reducing systemic toxicity .
Targeted Delivery
Antibody-drug conjugates (ADCs) using anti-HER2 monoclonal antibodies exhibit a 9.8-fold increase in potency against HER2+ breast cancer cells .
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